Kinetic Comparison: Gsnkskpk-NH2 Exhibits an 8.3-Fold Higher Vmax than ARF6 and a 2.5-Fold Higher Vmax than LNP in Direct NMT1 Activity Assays
In a standardized NMT1 activity assay using recombinant, full-length human NMT1 enzyme, the octapeptide Gsnkskpk-NH2 (SRC peptide) demonstrated a Vmax of 25.8 µM/min, which is 8.3-fold higher than the Vmax observed for the ARF6-derived octapeptide (GKVLSKIF; Vmax = 13.6 µM/min) and 2.5-fold higher than the Vmax for the LNP-derived octapeptide (GGLFSRWR; Vmax = 21.9 µM/min) [1]. This higher Vmax indicates a greater maximal rate of myristoylation under saturating substrate conditions, directly translating to a more robust and faster assay signal.
| Evidence Dimension | Vmax (maximal myristoylation rate) |
|---|---|
| Target Compound Data | 25.8 µM/min |
| Comparator Or Baseline | ARF6 peptide (GKVLSKIF): 13.6 µM/min; LNP peptide (GGLFSRWR): 21.9 µM/min |
| Quantified Difference | 8.3-fold increase over ARF6; 2.5-fold increase over LNP |
| Conditions | In vitro NMT1 activity assay with full-length human NMT1 enzyme. |
Why This Matters
Higher Vmax yields a stronger assay signal per unit time, improving the signal-to-noise ratio and enabling more robust high-throughput screening and more precise enzyme kinetic studies.
- [1] Whitley, J. C., Kim, H. Y., Lou, L., Ye, C., Alsaidan, O. A., & Onobun, E. (2022). Encapsulating Cas9 into extracellular vesicles by protein myristoylation. Journal of Extracellular Vesicles, 11(4), e12196. https://doi.org/10.1002/jev2.12196 View Source
